(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is an organic compound characterized by the presence of a furan ring, a methoxytetrahydrothiopyran moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 4-methoxytetrahydro-2H-thiopyran, and acryloyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while being easy to remove.
Temperature and Pressure: Control of temperature and pressure to favor the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Potential monomer for the synthesis of functional polymers.
Mechanism of Action
The mechanism by which (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and acrylamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-methylacrylamide: Similar structure but lacks the methoxytetrahydrothiopyran moiety.
(E)-3-(furan-2-yl)-N-((4-hydroxy-2H-thiopyran-4-yl)methyl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Structural Features: The presence of the methoxytetrahydrothiopyran moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Reactivity: The combination of functional groups allows for a diverse range of chemical reactions and applications.
This detailed overview provides a comprehensive understanding of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methoxythian-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-14(6-9-19-10-7-14)11-15-13(16)5-4-12-3-2-8-18-12/h2-5,8H,6-7,9-11H2,1H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOFHUULJYMFM-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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